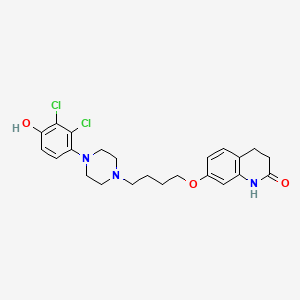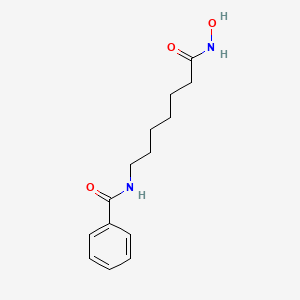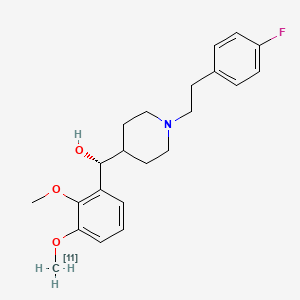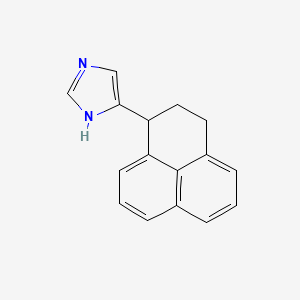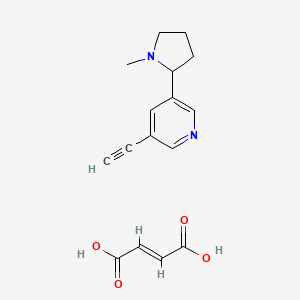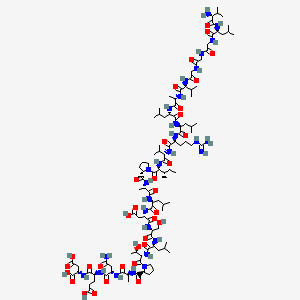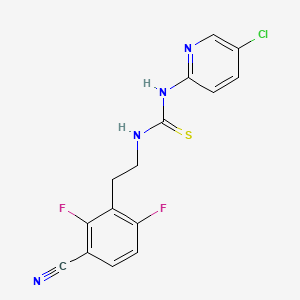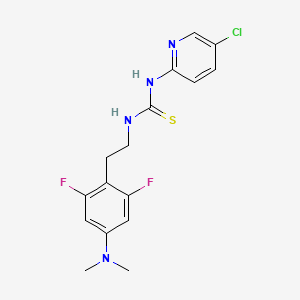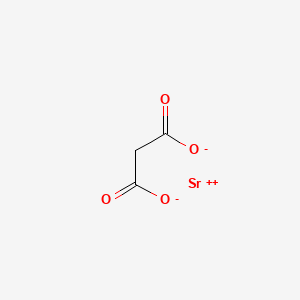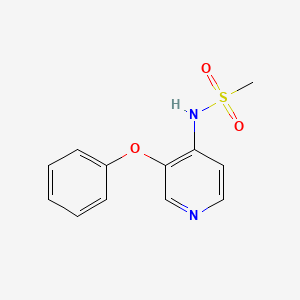
N-(3-phenoxypyridin-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-phenoxypyridin-4-yl)methanesulfonamide is a chemical compound with the molecular formula C12H12N2O3S and a molecular weight of 264.3 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a pyridine ring, which is further substituted with a phenoxy group. It is an achiral molecule, meaning it does not have any stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenoxypyridin-4-yl)methanesulfonamide typically involves the reaction of 3-phenoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
3-phenoxypyridine+methanesulfonyl chloridetriethylaminethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-phenoxypyridin-4-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-phenoxypyridin-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-phenoxypyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The phenoxy and pyridine rings can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-phenoxypyridin-2-yl)methanesulfonamide
- N-(4-phenoxypyridin-3-yl)methanesulfonamide
- N-(3-phenoxyphenyl)methanesulfonamide
Uniqueness
N-(3-phenoxypyridin-4-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the phenoxy group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
CAS No. |
180194-78-9 |
|---|---|
Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
N-(3-phenoxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C12H12N2O3S/c1-18(15,16)14-11-7-8-13-9-12(11)17-10-5-3-2-4-6-10/h2-9H,1H3,(H,13,14) |
InChI Key |
CQEDUEBRINEBGP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3062057.png)

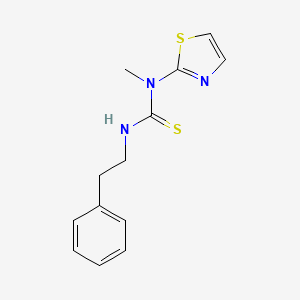
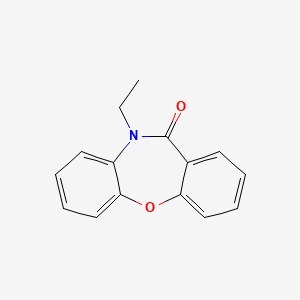
![2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3062093.png)
